molecular formula C7H5ClN2O3 B13636971 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one

Cat. No.: B13636971
M. Wt: 200.58 g/mol
InChI Key: PJQBEWLTEHYVCS-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one typically involves the use of phenols, primary amines, and aldehydes through a Mannich reaction . Another common method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is unique due to its specific chemical structure, which combines a pyridine ring with an oxazine ring. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

7-chloro-4-hydroxypyrido[4,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H5ClN2O3/c8-6-1-5-4(2-9-6)10(12)7(11)3-13-5/h1-2,12H,3H2

InChI Key

PJQBEWLTEHYVCS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CN=C(C=C2O1)Cl)O

Origin of Product

United States

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